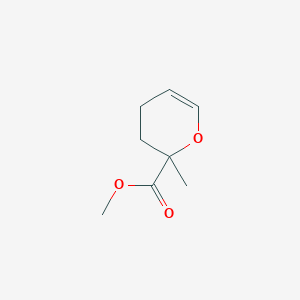

methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-3,4-dihydropyran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(7(9)10-2)5-3-4-6-11-8/h4,6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAVJULVJSUCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482504 | |

| Record name | 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58293-76-8 | |

| Record name | 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate typically involves the reaction of 2-methyl-3,4-dihydro-2H-pyran with a suitable esterifying agent. One common method is the esterification of 2-methyl-3,4-dihydro-2H-pyran-2-carboxylic acid using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used to facilitate the esterification reaction. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 2-methyl-3,4-dihydro-2H-pyran-2-carboxylic acid or 2-methyl-3,4-dihydro-2H-pyran-2-one.

Reduction: Formation of 2-methyl-3,4-dihydro-2H-pyran-2-methanol.

Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Structural Differences :

- Substituent position: The ester group is at the 5-position (vs. 2-position in the target compound), and the methyl group is at the 6-position (vs. 2-position).

- Ester group: Ethyl vs. methyl, altering lipophilicity and steric effects.

Properties :

- Synthesis : Prepared via analogous cyclization methods but with ethyl ester precursors.

Methyl 5,6,7,8-Tetrahydro-7-methyl-2,5-dioxo-2H-1-benzopyran-3-carboxylate (2d)

Structural Differences :

- Additional oxo groups at positions 2 and 3.

- Benzannulation (fused benzene ring) increases aromaticity and rigidity.

Properties :

- Spectral Data : IR spectra show strong C=O stretches (~1740 cm⁻¹) for both ester and ketone groups, absent in the target compound .

- Computational Analysis: DFT studies (Spartan’18) indicate lower conformational flexibility due to the fused benzene ring, contrasting with the monocyclic target compound .

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one

Structural Differences :

- Hydroxyl group at position 4 and benzoylallyl substituent at position 3.

- Fully unsaturated pyran-2-one core (vs. partially saturated dihydropyran in the target compound).

Reactivity :

- The hydroxyl and benzoyl groups enable hydrogen bonding and π-π interactions, enhancing solubility in polar solvents. This contrasts with the hydrophobic nature of the target compound .

Data Tables

Table 1: Structural and Physical Properties

Research Findings

- Electronic Effects : The target compound’s 2-carboxylate group creates a distinct electron-withdrawing environment compared to 5-carboxylate isomers, influencing regioselectivity in reactions .

- Stability : Benzannulated analogs (e.g., 2d) exhibit higher thermal stability due to extended conjugation, whereas the target compound’s dihydropyran ring offers flexibility for functionalization .

- Synthetic Challenges : The target compound’s low yield (22%) highlights optimization needs compared to higher-yield routes for ethyl analogs .

Biological Activity

Methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate (MMDP) is an organic compound with a unique dihydropyran structure that has garnered attention for its potential biological activities. This article explores the biological activity of MMDP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MMDP is characterized by its molecular formula , featuring a dihydropyran ring and a carboxylate functional group. Its structure allows it to participate in various chemical reactions, influencing its biological activity and therapeutic applications. The compound's ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems.

The biological activity of MMDP is primarily attributed to its interaction with specific molecular targets within biological pathways. Key mechanisms include:

- Enzyme Interaction : MMDP and its hydrolyzed form may act as inhibitors or modulators of enzymes involved in metabolic pathways.

- Receptor Binding : The compound has been studied for its interactions with prostaglandin receptors, suggesting potential anti-inflammatory properties.

- Antimicrobial Activity : Preliminary studies indicate that MMDP exhibits antimicrobial properties, making it a candidate for further research in infection control.

Therapeutic Potential

MMDP has shown promise in several therapeutic areas:

- Anticancer Research : Investigations into the anticancer properties of MMDP have revealed its potential to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Applications : The compound has been evaluated for its effectiveness against various bacterial strains, indicating a role in developing new antimicrobial agents.

- Drug Development : Ongoing research aims to explore MMDP as a lead compound for synthesizing novel pharmaceuticals targeting specific diseases.

Case Study 1: Antimicrobial Properties

A study evaluating the antimicrobial efficacy of MMDP against several pathogens demonstrated significant inhibitory effects. The compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table illustrates the varying effectiveness of MMDP across different bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that MMDP can induce apoptosis in cancer cell lines. A notable study reported that treatment with MMDP resulted in a dose-dependent decrease in cell viability among breast cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

These findings suggest that further exploration into the molecular mechanisms underlying MMDP's anticancer effects could lead to valuable insights for cancer therapy.

Q & A

Q. What are the standard synthetic routes for methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate, and how can their efficiency be evaluated?

Methodological Answer: The compound is typically synthesized via Brønsted acid-mediated α-alkenylation of 3,4-dihydro-2H-pyrans. General procedures involve reacting 2-hydroxymethyl-3,4-dihydro-2H-pyran with carboxylic acids in the presence of catalysts like DMAP and dicyclohexylcarbodiimide (DCC) in DCM, followed by purification via column chromatography . Efficiency can be evaluated using metrics such as yield optimization (e.g., via reaction time, temperature, and stoichiometry), purity analysis (HPLC/NMR), and atom economy. Comparative studies between catalytic systems (e.g., Brønsted acids vs. Lewis acids) can further refine synthetic routes .

Q. What spectroscopic and computational techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : and NMR to confirm regiochemistry and substituent positions.

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns (NIST database) .

- DFT Calculations : Predicts electronic properties, reactive sites, and reaction pathways (e.g., using Gaussian or ORCA software) .

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm) .

Q. What are the key reactivity patterns of this compound in ring-opening and functionalization reactions?

Methodological Answer: The dihydropyran ring undergoes acid-catalyzed ring-opening with nucleophiles (e.g., alcohols, amines) due to its oxonium ion intermediate. For functionalization, α-alkenylation via Brønsted acid catalysis (e.g., TfOH) introduces substituents at the α-position . Reductive methods (e.g., hydrogenation) can saturate the dihydro moiety, while oxidation (e.g., with mCPBA) generates epoxides or ketones. Monitoring reaction progress via TLC and optimizing solvent polarity (e.g., DCM vs. THF) are critical for selectivity .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods optimize the synthesis of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT or ab initio methods) can map potential energy surfaces to identify low-energy pathways and transition states. Tools like the Artificial Force-Induced Reaction (AFIR) method predict feasible intermediates and byproducts . Machine learning models trained on reaction databases (e.g., Reaxys) can propose optimal catalysts, solvents, and temperatures. For example, ICReDD integrates computational predictions with experimental validation to reduce trial-and-error cycles, achieving >80% yield improvements in analogous dihydropyran syntheses .

Q. How can statistical experimental design resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Response Surface Methodology (RSM) or Taguchi orthogonal arrays can systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) to identify critical factors. For instance, a Central Composite Design (CCD) with ANOVA analysis can disentangle interactions between variables and pinpoint optimal conditions . Contradictions in literature data (e.g., conflicting yields for similar conditions) can be resolved by validating reproducibility across multiple labs and controlling hidden variables (e.g., moisture sensitivity of reagents) .

Q. What mechanistic insights can be gained from studying substituent effects on the reactivity of this compound?

Methodological Answer: Electron-donating groups (e.g., methyl) at the 2-position stabilize the oxonium ion intermediate, accelerating nucleophilic ring-opening. Conversely, electron-withdrawing groups (e.g., esters) increase ring strain, favoring alternative pathways like [4+2] cycloadditions. Kinetic isotope effects (KIE) and Hammett plots ( values) quantify substituent impacts on reaction rates. For example, a for ester substituents suggests a transition state with partial positive charge development at the α-carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.